Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
Overview
Description
Preparation Methods
The synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate typically involves the esterification of 3-hydroxypicolinic acid with ethyl 2-bromoacetate under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired ester product .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis route can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities . Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate can be compared with similar compounds such as:
Ethyl 3-(2-methoxy-2-oxoethoxy)picolinate: Similar structure but with a methoxy group instead of an ethoxy group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(2-ethoxy-2-oxoethoxy)benzoate: Similar structure but with a benzoate group instead of a picolinate group.
The uniqueness of this compound lies in its specific ester and picolinate functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-3-16-10(14)8-18-9-6-5-7-13-11(9)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCAVYBAKBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(N=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618161 | |
Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107095-98-7 | |
Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.